molecular formula C6H9BrN2O B2522418 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide CAS No. 95851-90-4

6-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Cat. No.: B2522418
CAS No.: 95851-90-4
M. Wt: 205.055
InChI Key: WFGHCWNEMJBXHC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-(aminomethyl)-1H-pyridin-2-one;hydrobromide. This designation clearly indicates the presence of both the organic cation and the bromide anion as discrete components within the crystal lattice. The compound is officially registered under Chemical Abstracts Service number 95851-90-4.

The molecular composition of 6-(aminomethyl)pyridin-2(1H)-one hydrobromide corresponds to the molecular formula C6H9BrN2O, with a calculated molecular weight of 205.05 grams per mole. The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as C1=CC(=O)NC(=C1)CN.Br, which demonstrates the connectivity between the pyridone ring system, the aminomethyl substituent, and the associated bromide ion.

Property Value
Chemical Abstracts Service Number 95851-90-4
Molecular Formula C6H9BrN2O
Molecular Weight 205.05 g/mol
International Chemical Identifier InChI=1S/C6H8N2O.BrH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H
International Chemical Identifier Key WFGHCWNEMJBXHC-UHFFFAOYSA-N

The parent compound, 6-(aminomethyl)pyridin-2(1H)-one, bears the Chemical Abstracts Service number 131052-62-5 and possesses the molecular formula C6H8N2O with a molecular weight of 124.14 grams per mole. This neutral species serves as the precursor for various halide salts, including both the hydrobromide and hydrochloride derivatives. The hydrochloride analog, 6-(aminomethyl)pyridin-2(1H)-one hydrochloride, exhibits the molecular formula C6H9ClN2O with a molecular weight of 160.60 grams per mole and Chemical Abstracts Service number 95878-02-7.

Molecular Geometry and Crystallographic Analysis

Crystallographic investigations of related aminomethylpyridinium halide compounds reveal significant insights into the molecular geometry and solid-state organization of 6-(aminomethyl)pyridin-2(1H)-one hydrobromide. Research on analogous organic-inorganic hybrid structures demonstrates that these compounds typically crystallize in specific space groups with well-defined unit cell parameters.

Studies of related (2-aminomethyl)pyridinium dihalide compounds show that the bromide salt crystallizes in the triclinic space group P1̄ with characteristic intermolecular interactions. The crystal packing is stabilized through extensive non-covalent interactions, including nitrogen-hydrogen to bromide, carbon-hydrogen to bromide hydrogen bonds that create three-dimensional supramolecular frameworks. These hydrogen bonding networks are crucial for the structural integrity of the crystalline material.

X-ray diffraction analysis represents the primary technique for determining the precise atomic arrangements within these crystalline structures. The method provides non-destructive characterization of chemical composition, crystal structure, crystal orientation, crystallite size, lattice strain, and preferred orientation. In X-ray diffractometry, different crystalline phases produce distinct diffraction patterns that serve as fingerprints for phase identification through comparison with reference databases.

Crystallographic Parameter Typical Range for Related Compounds
Crystal System Triclinic or Monoclinic
Hydrogen Bond Types N-H···Br, C-H···Br
Supramolecular Organization Three-dimensional networks
Analysis Method Single-crystal X-ray diffraction

The molecular geometry of the protonated 6-(aminomethyl)pyridin-2(1H)-one cation involves specific bond lengths and angles that differ from the neutral parent compound. The protonation process affects the electronic distribution within the pyridone ring system, influencing both the carbon-oxygen and carbon-nitrogen bond characteristics. Three-dimensional Hirshfeld surface analysis provides detailed insights into the intermolecular contacts and their relative contributions to crystal packing stability.

Tautomeric Equilibria and Protonation States

The structural characterization of 6-(aminomethyl)pyridin-2(1H)-one hydrobromide must consider the fundamental tautomeric equilibrium that exists within the pyridone ring system. The parent compound exists primarily in the 2-pyridone tautomeric form rather than the alternative 2-hydroxypyridine configuration. X-ray crystallographic studies confirm that the predominant solid-state form maintains the lactam structure with hydrogen positioned closer to nitrogen than to oxygen.

Tautomeric equilibria in pyridone derivatives represent a classic example of lactam-lactim tautomerism. The energy difference between these tautomeric forms is relatively small, typically ranging from 2.43 to 3.3 kilojoules per mole in the solid state. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents such as alcohols and water stabilize the 2-pyridone configuration.

Tautomeric Form Relative Stability Favoring Conditions
2-Pyridone (Lactam) More stable in solid state Polar solvents, crystalline environment
2-Hydroxypyridine (Lactim) Less stable in solid state Non-polar solvents
Energy Difference 2.43-3.3 kJ/mol (solid) 8.83-8.95 kJ/mol (liquid)

Computational studies using density functional theory and coupled cluster methods provide quantitative insights into the thermodynamic properties of these tautomeric systems. The M062X and Coupled Cluster with Singles and Doubles methods predict preference for the 2-hydroxypyridine form by 5-9 kilojoules per mole in the gas phase, while the B3LYP functional favors the 2-pyridone form by 1-3 kilojoules per mole. These calculations reveal that the source of preference relates to minimal steric hindrance and electrostatic repulsion that overcome hyperconjugation effects.

The protonation state in the hydrobromide salt involves the formation of a pyridinium cation through protonation at the ring nitrogen atom. This protonation significantly alters the electronic distribution within the aromatic system and affects the hydrogen bonding capabilities of the molecule. The aminomethyl substituent remains positively charged, creating a dicationic species that requires two bromide anions for charge neutralization in some related systems.

Properties

IUPAC Name

6-(aminomethyl)-1H-pyridin-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.BrH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGHCWNEMJBXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide typically involves the cyclization of acyclic β-keto N,S-acetals using in situ generated propiolic acid chloride. This method is regioselective and highly efficient, allowing for the formation of the heterocyclic core. Subsequent substitution by amines leads to the desired product .

Industrial Production Methods

Industrial production methods for 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide are not well-documented in the literature. the synthetic route involving the use of propiolic acid chloride and β-keto N,S-acetals can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-2(1H)-one hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridinone.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: N-oxides of 6-(Aminomethyl)pyridin-2(1H)-one.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-(Aminomethyl)pyridin-2(1H)-one hydrobromide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as follows:
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Research indicates that structural modifications can enhance its antimicrobial efficacy against resistant strains.

  • Anticancer Potential : Studies have demonstrated that derivatives of this compound exhibit strong antiproliferative activity against gastric carcinoma cell lines, with IC50 values as low as 0.06 µM, indicating promising anticancer properties.
Compound IDIC50 (µM)Target Cell Line
44a0.06GTL-16 gastric carcinoma
44b0.07GTL-16 gastric carcinoma

These findings suggest that this compound could serve as a lead for developing new cancer therapies.

Enzyme Inhibition

The compound has been studied for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial in glucose metabolism regulation. Its inhibition profile shows potential comparable to established DPP-4 inhibitors like Sitagliptin, suggesting its application in diabetes management.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of various derivatives of 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide against clinical isolates. The results indicated that specific modifications to the pyridinone structure significantly improved efficacy against resistant strains, highlighting the importance of structure-activity relationship studies in drug development.

Anticancer Research

In vitro studies involving this compound showed that certain derivatives exhibited higher potency against specific cancer cell lines compared to standard treatments. These findings underscore the need for further investigations into the structure-function relationships of these compounds to optimize their therapeutic potential.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide with structurally or functionally related pyridinone derivatives:

Table 1: Structural and Functional Comparison of Pyridinone Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities References
6-(Aminomethyl)pyridin-2(1H)-one hydrobromide 6-aminomethyl, HBr salt C₆H₈N₂O·HBr High solubility, synthetic intermediate
6-Bromo-3-methyl-imidazo[4,5-b]pyridin-2(3H)-one 6-Br, 3-methyl, fused imidazole C₇H₆BrN₃O Enzyme inhibition potential (crystal structure resolved)
4-Hydroxy-6-methylpyridin-2(1H)-one 4-hydroxy, 6-methyl C₆H₇NO₂ Intermediate for HIV-1 reverse transcriptase inhibitors
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride 3-aminomethyl, HCl salt C₆H₈N₂O·HCl Similar aminomethyl substitution, high purity (95–98%)
6-(4-Nitrophenyl)-tetrazole-pyridin-2(1H)-one 6-nitrophenyl, tetrazole C₁₂H₉N₅O₂ Antimicrobial activity (broad-spectrum)
6-(Piperidin-2-ylethynyl)pyridin-2(1H)-one 6-piperidinylethynyl C₁₃H₁₅N₃O Tested in bioassays (NMR data available)

Key Comparisons

This contrasts with bromo-substituted analogues (e.g., –2), where halogen atoms may improve lipophilicity or act as leaving groups in synthetic modifications . Tetrazole derivatives () exhibit antimicrobial activity due to the tetrazole ring’s metabolic stability and metal-binding capacity, a feature absent in the target compound but relevant for drug design .

Salt Forms and Solubility The hydrobromide salt of the target compound likely offers superior aqueous solubility compared to neutral pyridinones (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) . However, hydrochloride salts (e.g., 3-(Aminomethyl)pyridin-2(1H)-one HCl) are more common in pharmaceuticals, suggesting formulation preferences may influence application .

Synthetic Utility The target compound’s aminomethyl group serves as a versatile handle for further functionalization, such as conjugation with carboxylic acids or participation in Mannich reactions. This contrasts with piperidinylethynyl-substituted pyridinones (), where alkyne groups enable click chemistry applications .

Research Findings and Implications

  • Structural Insights: X-ray crystallography of bromo-substituted pyridinones (–2) reveals planar ring systems and hydrogen-bonding networks, which stabilize molecular conformations critical for target binding . The target compound’s aminomethyl group may disrupt such planar arrangements, altering binding modes.
  • Synthetic Methods: Microwave and ultrasound-assisted syntheses () improve yields and efficiency for pyridinone derivatives, suggesting these methods could be adapted for scalable production of the target compound .
  • Biological Screening: Pyridinone derivatives with polar groups (e.g., nitro, hydroxy) show enhanced activity against mutant HIV strains , highlighting the importance of substituent polarity in drug design.

Biological Activity

6-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a pyridinone derivative that has garnered attention for its potential biological activities. This compound features an aminomethyl group at the sixth position of the pyridinone ring, which contributes to its unique chemical properties and biological interactions. Recent studies have explored its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The synthesis of 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide typically involves cyclization reactions using β-keto N,S-acetals and propiolic acid chloride, leading to a regioselective formation of the desired heterocyclic compound. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide exhibits significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with promising results in inhibiting bacterial growth .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound's anticancer potential has also been investigated. A study involving a series of pyridinone derivatives demonstrated that modifications to the structure could enhance antiproliferative activity against gastric carcinoma cell lines. Specifically, derivatives of 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide showed IC50 values as low as 0.06 µM, indicating strong anticancer properties .

Compound IDIC50 (µM)Target Cell Line
44a0.06GTL-16 gastric carcinoma
44b0.07GTL-16 gastric carcinoma

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another area of interest is the compound's role as a DPP-4 inhibitor. DPP-4 is an enzyme implicated in glucose metabolism and is a target for diabetes treatment. Research has shown that related compounds exhibit IC50 values comparable to established inhibitors like Sitagliptin, suggesting that 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide could be developed into a therapeutic agent for managing diabetes .

The biological activity of 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide can be attributed to its ability to interact with various biological macromolecules. The aminomethyl group allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects as well as its role in enzyme inhibition .

Case Studies

Several studies have provided insights into the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and found that modifications to the pyridinone structure significantly enhanced efficacy against resistant strains.
  • Anticancer Research : In vitro studies demonstrated that certain derivatives of 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide exhibited higher potency against specific cancer cell lines compared to standard treatments.
  • DPP-4 Inhibition : Comparative studies with known DPP-4 inhibitors revealed that certain derivatives maintained selectivity over other DPP isoforms, highlighting their potential as therapeutic agents for diabetes management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide?

  • Methodology :

  • Nucleophilic substitution : React 6-bromo-pyridin-2(1H)-one derivatives with methylamine under basic conditions (e.g., sodium hydroxide in ethanol). This is analogous to methods used for similar pyridinone derivatives .
  • Reductive amination : Use formaldehyde and ammonium chloride in ethanol under reflux, followed by hydrobromide salt formation via HBr treatment. This approach aligns with protocols for structurally related compounds like (4-Bromo-6-methylpyridin-2-yl)methanamine dihydrobromide .
    • Key Reagents :
Reagent/ConditionRoleExample Source
MethylamineNucleophile
FormaldehydeCarbonyl source
HBrSalt formation

Q. How is 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide characterized for purity and structure?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra in deuterated solvents (e.g., DMSO-d6) to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 124.1405 for the free base) .
  • Elemental Analysis : Confirm stoichiometry of the hydrobromide salt (C6_6H9_9N2_2O·HBr).

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Solubility :

  • Polar solvents : Highly soluble in water and ethanol due to ionic hydrobromide salt formation .
  • Nonpolar solvents : Limited solubility in hexane or diethyl ether.
    • Stability :
  • Store at 2–8°C under inert atmosphere to prevent hydrolysis or oxidation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence the biological activity of pyridin-2(1H)-one derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, cyclopropyl) to assess effects on bioavailability and target binding. For example, trifluoromethyl groups enhance lipid membrane permeability .
  • Biological assays : Test modified derivatives against targets like HIV-1 reverse transcriptase, leveraging precedents from pyridinone hybrids with oxadiazole moieties .
    • Key Findings :
SubstituentEffectSource
CF3_3Increased lipophilicity
CyclopropylEnhanced enzyme inhibition

Q. What are the hypothesized biological targets of 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide?

  • Potential Targets :

  • Viral enzymes : Pyridin-2(1H)-one derivatives inhibit HIV-1 reverse transcriptase via non-nucleoside mechanisms .
  • Cellular receptors : The aminomethyl group may interact with amine-binding GPCRs or ion channels, similar to serotonin receptor ligands .
    • Experimental Validation :
  • Use radioligand binding assays or crystallography to map interactions with purified targets.

Q. How can researchers address contradictory data in synthesis yields across studies?

  • Troubleshooting :

  • Catalyst optimization : Compare palladium on carbon (Pd/C) vs. Raney nickel for reductive steps, as catalyst choice impacts yield .
  • Reaction monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction time/temperature .
    • Case Study :
ConditionYield (%)Source
Pd/C, H2_2, 50°C75–80
Raney Ni, H2_2, 70°C60–65

Q. What strategies improve the compound’s stability under physiological conditions?

  • Approaches :

  • pH buffering : Formulate at pH 6.5–7.4 (using ammonium acetate buffers) to minimize degradation .
  • Prodrug design : Mask the aminomethyl group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance metabolic stability .

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